![molecular formula C10H20N2O B6631508 N-ethyl-N-methylazepane-1-carboxamide](/img/structure/B6631508.png)
N-ethyl-N-methylazepane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-methylazepane-1-carboxamide, also known as etomidate, is a short-acting intravenous anesthetic agent that is commonly used in clinical settings. It was first synthesized in 1964 by Janssen Pharmaceutica and was introduced for clinical use in 1972. Etomidate has gained popularity due to its rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems.
Mécanisme D'action
Etomidate acts by enhancing the activity of gamma-aminobutyric acid (GABA) receptors in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain. By enhancing the activity of GABA receptors, N-ethyl-N-methylazepane-1-carboxamide reduces the activity of neurons in the brain, leading to anesthesia.
Biochemical and Physiological Effects:
Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems. It does not cause significant changes in heart rate, blood pressure, or respiratory rate. However, it has been shown to suppress the adrenal gland's ability to produce cortisol, which can lead to adrenal insufficiency in some patients.
Avantages Et Limitations Des Expériences En Laboratoire
Etomidate has several advantages for lab experiments. It has a rapid onset of action, short duration of action, and minimal effects on cardiovascular and respiratory systems. It is also relatively easy to administer and monitor. However, N-ethyl-N-methylazepane-1-carboxamide has limitations in lab experiments. It can cause adrenal insufficiency, which can affect the results of experiments that involve the adrenal gland. It can also affect the activity of GABA receptors in other parts of the body, leading to unwanted effects.
Orientations Futures
There are several future directions for research on N-ethyl-N-methylazepane-1-carboxamide. One area of research is the development of new anesthetic agents that have fewer side effects than N-ethyl-N-methylazepane-1-carboxamide. Another area of research is the development of new methods for administering and monitoring anesthesia. Finally, research is needed to better understand the long-term effects of N-ethyl-N-methylazepane-1-carboxamide on the brain and other physiological systems.
Méthodes De Synthèse
The synthesis of N-ethyl-N-methylazepane-1-carboxamide involves the reaction of 2-ethyl-2-methylmalonate with hydrazine to form the corresponding hydrazone. This hydrazone is then reacted with ethyl chloroacetate to form N-ethyl-N-methylazepane-1-carboxamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
Etomidate is commonly used in clinical settings as an anesthetic agent for induction and maintenance of anesthesia. It has also been used in research settings to study the effects of anesthesia on the brain and other physiological systems. Etomidate has been shown to have minimal effects on cardiovascular and respiratory systems, making it a useful tool for studying the effects of anesthesia on these systems.
Propriétés
IUPAC Name |
N-ethyl-N-methylazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-11(2)10(13)12-8-6-4-5-7-9-12/h3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWPFGSANXTHSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)N1CCCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-methylazepane-1-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.